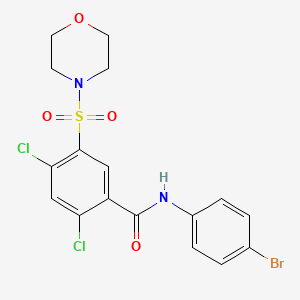
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
説明
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. It is a small molecule drug that has shown great potential in the treatment of various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.
作用機序
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by inhibiting the sGC enzyme, which is responsible for the production of cGMP. By inhibiting sGC, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 increases the levels of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscles in the blood vessels. This results in vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP in the blood vessels, which leads to vasodilation and a reduction in blood pressure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been shown to improve cardiac function and reduce mortality in animal models of heart failure. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
実験室実験の利点と制限
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 also has some limitations. It is a potent inhibitor of sGC, which means that it may have off-target effects. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691. One direction is the further optimization of its synthesis and purification methods to increase its yield and purity. Another direction is the study of its safety and efficacy in humans, particularly in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In addition, further studies are needed to explore the potential of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 in the treatment of other diseases such as cancer, diabetes, and Alzheimer's disease. Finally, the development of new sGC inhibitors with improved selectivity and potency may lead to the discovery of new drugs with even greater therapeutic potential.
科学的研究の応用
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown great promise in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes the smooth muscles in the blood vessels, thereby reducing blood pressure.
In addition to pulmonary hypertension, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of heart failure. It has been shown to improve cardiac function and reduce mortality in animal models of heart failure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of sickle cell disease, a genetic disorder that affects the red blood cells.
特性
IUPAC Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O4S/c18-11-1-3-12(4-2-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-5-7-26-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUUAEFHPADFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3570101.png)


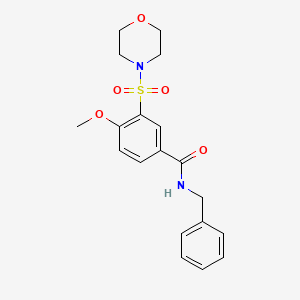


![3-[(benzylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3570142.png)
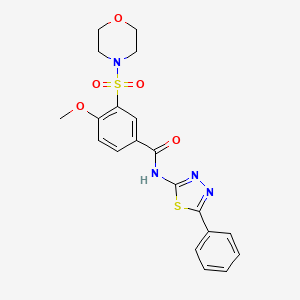
![N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570154.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570168.png)
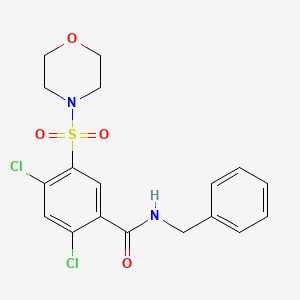
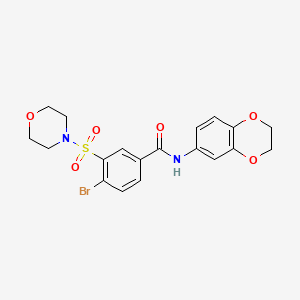
![4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3570200.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)